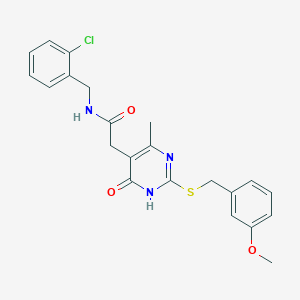

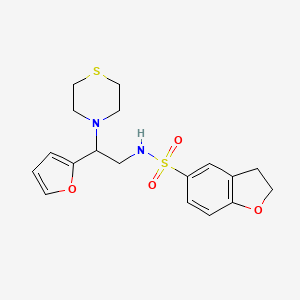

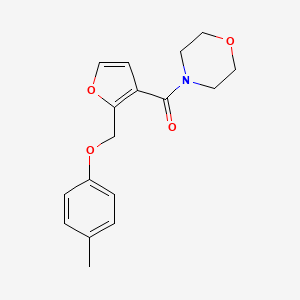

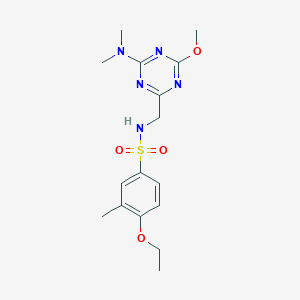

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

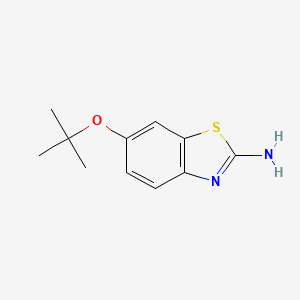

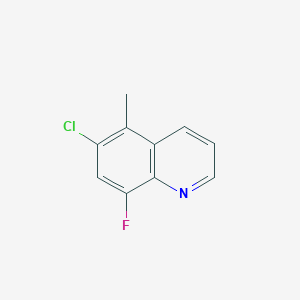

The compound “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The molecule also features a sulfonamide group (-SO2NH2), which is a common functional group in several classes of drugs .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring and the sulfonamide group. Furan rings can undergo reactions such as electrophilic substitution and Diels–Alder reactions . Sulfonamides can participate in reactions such as hydrolysis and displacement reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, furan is a colorless, volatile liquid at room temperature . Sulfonamides are typically solid at room temperature .Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dihydrobenzofuran-5-sulfonamide and similar compounds have been studied for their potential as corrosion inhibitors. For example, related sulfonamides have demonstrated effectiveness in inhibiting the corrosion of mild steel in acidic solutions. This application is significant in industrial contexts where corrosion prevention is crucial for maintaining the integrity of metal structures and machinery (Sappani & Karthikeyan, 2014).

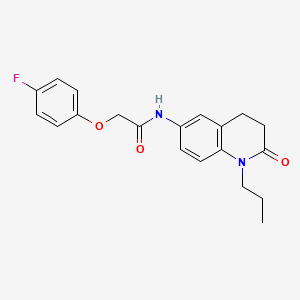

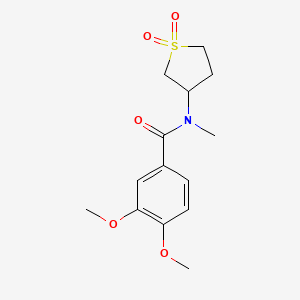

Biological Activity and Drug Synthesis

Sulfonamide-based compounds, including those related to this compound, have diverse biological activities. They are key in developing pharmacological agents with antibacterial, anti-cancer, and other therapeutic properties. These compounds serve as a basis for synthesizing a wide range of hybrid drugs combining different organic structures for enhanced medicinal properties (Ghomashi et al., 2022).

Synthesis of Functionalized Compounds

The synthesis of functionalized compounds, such as trisubstituted furans, is another application area. These processes involve the use of related sulfonamide compounds as intermediates or catalysts in chemical reactions to produce various structurally diverse compounds, which are valuable in pharmaceutical and material sciences (Fu et al., 2008).

Antiglaucoma Properties

Specific sulfonamides, structurally similar to this compound, have shown potential as antiglaucoma agents. These compounds can effectively lower intraocular pressure in glaucomatous animals, indicating their potential in developing new treatments for glaucoma (Ilieș et al., 2000).

Chemical Synthesis and Molecular Interactions

The synthesis and molecular interaction studies of compounds containing furan and sulfonamide groups reveal insights into chemical behavior, stability, and potential applications in materials science. Such studies often involve advanced spectroscopic and computational analysis techniques, contributing to the understanding of molecular properties and interactions (Grudova et al., 2020).

Antimicrobial and Antifungal Applications

Sulfonamide derivatives have shown promising antimicrobial and antifungal activities. These properties make them important in the pharmaceutical industry for developing new antimicrobial agents (Janakiramudu et al., 2017).

Natural Product Derivation

Furanyl compounds, related to this compound, have been derived from natural sources like red seaweed. These compounds exhibit significant anti-inflammatory, antioxidative, and anti-diabetic properties, illustrating the potential of furanyl sulfonamides in natural product-based therapeutics (Makkar & Chakraborty, 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c21-26(22,15-3-4-17-14(12-15)5-9-24-17)19-13-16(18-2-1-8-23-18)20-6-10-25-11-7-20/h1-4,8,12,16,19H,5-7,9-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHCCQHDEAKYDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2943646.png)

![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2943653.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)

![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)

![N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)